molecular formula C4H3F2N3 B1330480 2,6-Difluoropyrimidin-4-amine CAS No. 675-12-7

2,6-Difluoropyrimidin-4-amine

Cat. No.: B1330480
CAS No.: 675-12-7
M. Wt: 131.08 g/mol
InChI Key: BBASDBMEDBTAHV-UHFFFAOYSA-N
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Description

2,6-Difluoropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C4H3F2N3 It is a derivative of pyrimidine, characterized by the presence of two fluorine atoms at positions 2 and 6, and an amino group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyrimidin-4-amine typically involves the nucleophilic substitution of fluorine atoms on a pyrimidine ring. One common method includes the reaction of 2,6-difluoropyrimidine with ammonia or amines under controlled conditions. The reaction is often carried out in a solvent such as acetonitrile at low temperatures (around 0°C) in the presence of a base like diisopropylethylamine (DIPEA) to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoropyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Condensation Reactions: It can form condensation products with aldehydes or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, thiols, and alkoxides in solvents like acetonitrile or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, reaction with ammonia yields 2,6-diaminopyrimidine, while reaction with thiols produces thioether derivatives .

Scientific Research Applications

2,6-Difluoropyrimidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4-Difluoropyrimidine: Similar structure but with fluorine atoms at positions 2 and 4.

    2,6-Dichloropyrimidine: Chlorine atoms instead of fluorine at positions 2 and 6.

    4-Amino-2,6-dichloropyrimidine: Chlorine atoms at positions 2 and 6 with an amino group at position 4.

Uniqueness: 2,6-Difluoropyrimidin-4-amine is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its chlorinated counterparts. The fluorine atoms increase the compound’s stability and ability to participate in hydrogen bonding, making it a valuable compound in medicinal chemistry and other research fields .

Properties

IUPAC Name

2,6-difluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBASDBMEDBTAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342552
Record name 2,6-difluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675-12-7
Record name 2,6-difluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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